1-(4-bromophenyl)-N-(4-chlorophenyl)-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide
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Overview
Description
1-(4-bromophenyl)-N-(4-chlorophenyl)-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of bromine, chlorine, and phenyl groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromophenyl)-N-(4-chlorophenyl)-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 4-bromoacetophenone with 4-chlorobenzaldehyde in the presence of a base such as sodium hydroxide in ethanol. The reaction mixture is stirred at room temperature, followed by neutralization with hydrochloric acid and recrystallization from acetone to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-bromophenyl)-N-(4-chlorophenyl)-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine and chlorine atoms in the compound can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(4-bromophenyl)-N-(4-chlorophenyl)-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-N-(4-chlorophenyl)-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-bromophenyl)-1-(4-chlorophenyl)-1H-pyrazol-5-amine
- 1-(4-bromophenyl)-4-(4-methoxyphenyl)-3-methyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene
Uniqueness
1-(4-bromophenyl)-N-(4-chlorophenyl)-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide is unique due to its specific combination of bromine, chlorine, and phenyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C28H22BrClN4O |
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Molecular Weight |
545.9 g/mol |
IUPAC Name |
2-(4-bromophenyl)-N-(4-chlorophenyl)-6-phenyl-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carboxamide |
InChI |
InChI=1S/C28H22BrClN4O/c29-20-11-9-19(10-12-20)26-32-34-25(27(35)31-22-15-13-21(30)14-16-22)24(18-6-2-1-3-7-18)23-8-4-5-17-33(26)28(23)34/h1-3,6-7,9-16H,4-5,8,17H2,(H,31,35) |
InChI Key |
DUIVQKKZEDFDKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C3=C(C1)C(=C(N3N=C2C4=CC=C(C=C4)Br)C(=O)NC5=CC=C(C=C5)Cl)C6=CC=CC=C6 |
Origin of Product |
United States |
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